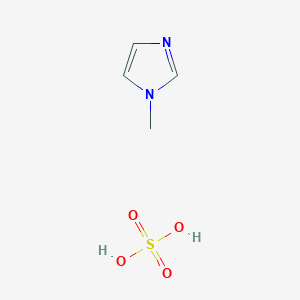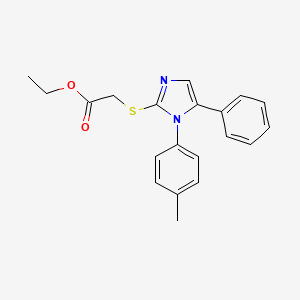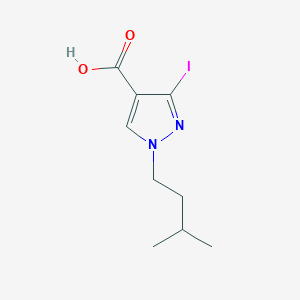
Sulfate d'hydrogène de 1-méthylimidazole
Vue d'ensemble
Description
1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid . It has the empirical formula C4H6N2 · H2SO4 and a molecular weight of 180.18 . It is used as a component of a catalytic system along with chlorotrimethylsilane in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .
Molecular Structure Analysis
The molecular structure of 1-Methylimidazolium hydrogen sulfate is represented by the SMILES string OS(O)(=O)=O.Cn1ccnc1 . The InChI key is TVEOIQKGZSIMNG-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Methylimidazolium hydrogen sulfate can be used as a catalyst in the preparation of biologically important 2,5-dimethyl-N-substituted pyrroles . It can also be used as a reusable catalyst in the preparation of spiro[indoline-3’,2-quinazoline]2’,4(3H)-dione .It has impurities of less than or equal to 1% water and anion traces of chloride (Cl-) of less than or equal to 20 mg/kg .
Applications De Recherche Scientifique
Lixiviation oxydante des métaux
Sulfate d'hydrogène de 1-méthylimidazole: a été utilisé dans la lixiviation oxydante du cuivre et du zinc à partir de déchets de laiton industriels . Ce procédé implique l'utilisation du liquide ionique comme milieu de lixiviation, combiné au peroxyde d'hydrogène comme oxydant. La méthode fonctionne à des températures allant de 40 à 80 °C et a montré des résultats prometteurs, atteignant une extraction élevée du cuivre et une récupération complète du zinc dans des conditions optimales .
Dégradation oxydante avancée
Ce composé joue un rôle dans la dégradation oxydante avancée des liquides ioniques dans le traitement des eaux usées . Il a été étudié pour son efficacité dans les processus de dégradation de Fenton et photo-assistés, qui sont essentiels pour éliminer les liquides ioniques non biodégradables des eaux usées. La dégradation conduit à la décomposition complète du composé dans les deux heures suivant l'irradiation .
Catalyse
BASIONIC™ AC 39: sert de liquide ionique acide de Brønsted en catalyse. Il est utilisé en conjonction avec le chlorotriméthylsilane pour la préparation de divers composés organiques, tels que les 3,4-dihydropyrimidin-2(1H)-ones et les hydroquinazoline-2,5-diones . Ces réactions impliquent généralement la création de molécules complexes utilisées en pharmacie et en science des matériaux.
Applications de solvants verts
Le liquide ionique est reconnu pour son potentiel en tant que solvant vert. En raison de sa faible pression de vapeur et de sa non-inflammabilité, il est une alternative intéressante aux solvants organiques traditionnels dans les applications industrielles . Ses propriétés permettent son utilisation dans des procédés nécessitant une grande stabilité thermique et chimique.
Additif antistatique
Dans le secteur manufacturier, BASIONIC™ AC 39 est utilisé comme additif antistatique pour les composés de moulage et les mousses . Cette application est particulièrement importante dans la production de chaussures de sécurité et d'autres matériaux où l'électricité statique pourrait constituer un danger.
Électrolyte dans les procédés galvaniques
En tant que liquide ionique, il est également utilisé comme électrolyte non aqueux dans les procédés galvaniques . La nature incolore du liquide est avantageuse lorsqu'il est utilisé dans les cellules solaires sensibilisées à la teinture, tandis que ses propriétés ioniques le rendent approprié pour les applications électrochimiques.
Stabilité thermique et mécanique
L'excellente stabilité thermique et mécanique du composé le rend approprié pour une utilisation dans les revêtements et les mousses qui entrent en contact avec la peau . Sa classification non dangereuse et son approbation par la FDA pour une utilisation dans les applications alimentaires soulignent sa polyvalence et sa sécurité.
Mousses de polyuréthane
Enfin, BASIONIC™ AC 39 est très efficace dans les mousses de polyuréthane . Il agit comme une substance active à 100 % qui peut être incorporée dans des applications aqueuses, à base de solvants et sans solvants, améliorant ainsi les performances des mousses.
Safety and Hazards
1-Methylimidazolium hydrogen sulfate is classified as Eye Dam. 1 - Skin Corr. 1B . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . It is also recommended to avoid dust formation and to collect and reclaim or dispose of in sealed containers in licensed waste .
Mécanisme D'action
Target of Action
1-Methylimidazolium hydrogen sulfate, also known as BASIONIC™ AC 39, is a Brønsted acidic ionic liquid . It primarily targets chemical reactions as a catalyst, enhancing the rate of reaction and improving the yield of products .
Mode of Action
1-Methylimidazolium hydrogen sulfate interacts with its targets by providing a medium that facilitates the reaction. It acts as a component of a catalytic system along with chlorotrimethylsilane . This interaction results in the preparation of various compounds such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .
Biochemical Pathways
The biochemical pathways affected by 1-Methylimidazolium hydrogen sulfate are primarily related to the synthesis of biologically important compounds. For instance, it is used as a catalyst in the preparation of 2,5-dimethyl-N-substituted pyrroles . These compounds have significant roles in various biological processes.
Result of Action
The molecular and cellular effects of 1-Methylimidazolium hydrogen sulfate’s action are seen in the enhanced production of desired compounds in chemical reactions. For example, it aids in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones . It also assists in the leaching of copper and zinc in brass dross using H2O2 as an oxidant .
Action Environment
The action, efficacy, and stability of 1-Methylimidazolium hydrogen sulfate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the efficiency of the catalytic action . Furthermore, the concentration of the ionic liquid can also impact the metal recovery rate in leaching processes .
Propriétés
IUPAC Name |
1-methylimidazole;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEOIQKGZSIMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681281-87-8 | |
| Record name | 1-Methylimidazolium hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 1-Methylimidazolium hydrogen sulfate?
A1: The molecular formula of 1-Methylimidazolium hydrogen sulfate is C4H8N2O4S, and its molecular weight is 180.17 g/mol.
Q2: What spectroscopic techniques are typically employed to characterize 1-Methylimidazolium hydrogen sulfate?
A2: Common spectroscopic methods used to characterize [HMIM]HSO4 include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). FTIR helps identify functional groups, NMR provides structural insights, and XPS elucidates elemental composition and chemical states within the IL. []
Q3: Why is 1-Methylimidazolium hydrogen sulfate considered a promising catalyst in organic synthesis?
A3: [HMIM]HSO4 exhibits Brønsted acidity due to the presence of the hydrogen sulfate anion (HSO4-). [] This acidity makes it an efficient catalyst for a variety of reactions, including esterification, dehydration, and biomass conversion. [, , , , , ]
Q4: How does 1-Methylimidazolium hydrogen sulfate perform as a catalyst in esterification reactions?
A4: [HMIM]HSO4 has been successfully employed as a catalyst for the esterification of carboxylic acids with alcohols. Research has shown its efficacy in synthesizing various esters, including methyl laurate from lauric acid and methanol. [, , ] Furthermore, studies have investigated the impact of reaction parameters such as temperature, time, and catalyst loading on esterification efficiency. [, ]
Q5: Can 1-Methylimidazolium hydrogen sulfate be applied in biomass conversion processes?
A5: Yes, [HMIM]HSO4 has demonstrated potential in converting biomass into valuable platform chemicals. Notably, it can catalyze the production of 5-hydroxymethylfurfural (5-HMF) from various lignocellulosic sources, including fructose, glucose, and cellulose. [, , ]
Q6: How does the structure of 1-Methylimidazolium hydrogen sulfate influence its catalytic activity?
A6: The acidic nature of the hydrogen sulfate anion plays a crucial role in its catalytic activity. Moreover, the imidazolium cation can influence miscibility with reactants and products, impacting the reaction's efficiency and phase behavior. [] Studies have explored how modifications to the alkyl chain length on the cation affect catalytic activity and selectivity. [, ]
Q7: What role can 1-Methylimidazolium hydrogen sulfate play in metal recovery from waste materials?
A7: [HMIM]HSO4 has shown promise in recovering critical rare-earth elements from waste fluorescent tubes. [] Studies have explored the leaching efficiency of [HMIM]HSO4 in recovering Yttrium and Europium from phosphor powder, offering a potentially more sustainable method compared to traditional approaches. []
Q8: Has 1-Methylimidazolium hydrogen sulfate been investigated for applications beyond catalysis?
A8: Yes, [HMIM]HSO4 has been studied for its potential use in various areas, including:
- Nanomaterial synthesis: It has been used as a medium for the synthesis of nanostructured polyaniline, leading to enhanced electrochemical properties. []
- Proton exchange membranes: Research has investigated the doping of sulfonated poly(ether ether ketone)-based proton exchange membranes with [HMIM]HSO4, aiming to improve their performance. []
Q9: Are there concerns regarding the environmental impact of using 1-Methylimidazolium hydrogen sulfate?
A9: While [HMIM]HSO4 offers potential advantages as a green solvent and catalyst, its environmental impact requires careful consideration. [] Life cycle assessments have been conducted to evaluate its ecological footprint compared to traditional solvents. [, ]
Q10: What strategies can be employed for the recycling and waste management of 1-Methylimidazolium hydrogen sulfate?
A10: Recycling and reusing [HMIM]HSO4 is crucial for sustainable applications. [] Research has explored methods for recovering and regenerating the IL after use, minimizing waste generation. [, ] For instance, in the production of furan compounds, the ionic liquid can be recycled up to nine times with minimal loss of activity. []
Q11: Have computational methods been employed to study 1-Methylimidazolium hydrogen sulfate?
A11: Yes, computational chemistry techniques can provide insights into the properties and behavior of [HMIM]HSO4. Molecular dynamics simulations and density functional theory calculations can be used to investigate its structure, interactions with other molecules, and reaction mechanisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)






![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)


![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)


